molecular formula C12H16O4 B1621178 1-(2,3,4-Trihydroxyphenyl)hexan-1-one CAS No. 43043-26-1

1-(2,3,4-Trihydroxyphenyl)hexan-1-one

Cat. No. B1621178
CAS RN: 43043-26-1
M. Wt: 224.25 g/mol
InChI Key: GXMUVYYUELEOSI-UHFFFAOYSA-N
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Description

1-(2,3,4-Trihydroxyphenyl)hexan-1-one, also known as THPH, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. THPH is a member of the polyphenol family, which are naturally occurring compounds found in many plants and fruits.

Scientific Research Applications

Novel Organic Compounds and Material Synthesis

One notable application involves the synthesis of complex organic compounds and materials. For example, research on 18,18'-Dihexyl[9,9']biphenanthro[9,10-b]triphenylene showcased a compound with a highly strained and hindered aryl-aryl single bond, indicating potential for advanced material applications due to its unique structural properties and dynamics under varying temperatures (Hilton et al., 2008).

Surface Covalent Organic Frameworks (COFs)

The formation of surface covalent organic frameworks through polyester condensation, as demonstrated by Marele et al. (2012), is another application area. This study revealed the potential for creating highly organized, hexagonal cavities on surfaces, which could have implications for catalysis, sensor technology, and nanomaterials manufacturing (Marele et al., 2012).

Liquid Crystalline Materials

Research by Pieterse et al. (2001) on Hexaazatriphenylene-hexacarboxy triimide highlighted the development of electron-deficient, discotic liquid-crystalline materials. These findings suggest applications in electronic devices, highlighting the role of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one related compounds in facilitating photoinduced electron-transfer processes (Pieterse et al., 2001).

Hydrogen-Bonded Molecular Crystals

In the realm of supramolecular chemistry, Maly et al. (2007) engineered hydrogen-bonded molecular crystals with derivatives of hexaphenylbenzene. Their work demonstrates the potential for designing crystals with specific properties, such as high guest volume accessibility, through careful molecular engineering (Maly et al., 2007).

properties

IUPAC Name

1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-7-10(14)12(16)11(8)15/h6-7,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUVYYUELEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384311
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4-Trihydroxyphenyl)hexan-1-one

CAS RN

43043-26-1
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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